molecular formula C13H15BFNO2 B1358375 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 461451-63-8

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1358375
M. Wt: 247.07 g/mol
InChI Key: IMEIHRCZDURBEC-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The exact structure would depend on the specific synthesis process and the conditions under which the compound is prepared and stored.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reagents used . Detailed reaction mechanisms would require further study and analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.07 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Other physical and chemical properties would depend on the specific conditions under which the compound is prepared and stored.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis

    • Field : Chemistry
    • Application : This compound has been synthesized and its crystal structure analyzed .
    • Method : The compound is obtained by a two-step substitution reaction. The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
    • Results : The results of this study were not detailed in the source .
  • Intermediate for Indazole Derivatives

    • Field : Organic Chemistry
    • Application : This compound serves as a significant intermediate for 1H-indazole substituted at the C3 and C5 positions .
    • Method : The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
    • Results : The results of this study were not detailed in the source .
  • Synthesis of Pyrrolopyridine Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of pyrrolopyridine derivatives .
    • Method : The compound is used as a building block in the synthesis of pyrrolopyridine derivatives. The specific synthetic pathway and experimental procedures are not detailed in the source .
    • Results : The results of this study were not detailed in the source .
  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound is used in the borylation of alkylbenzenes .
    • Method : The compound is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The results of this study were not detailed in the source .
  • Synthesis of Pyrrolopyridine Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of pyrrolopyridine derivatives .
    • Method : The compound is used as a building block in the synthesis of pyrrolopyridine derivatives. The specific synthetic pathway and experimental procedures are not detailed in the source .
    • Results : The results of this study were not detailed in the source .
  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound is used in the borylation of alkylbenzenes .
    • Method : The compound is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The results of this study were not detailed in the source .

Future Directions

The future directions for the study and use of this compound could include further analysis of its synthesis, structure, and chemical reactions. It could also include exploration of its potential applications in pharmaceuticals and chemical synthesis .

properties

IUPAC Name

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEIHRCZDURBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623314
Record name 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

461451-63-8
Record name 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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